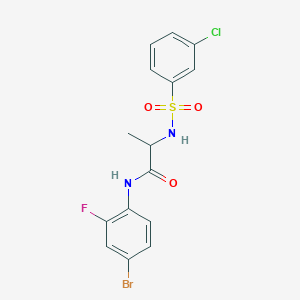

N-(4-BROMO-2-FLUOROPHENYL)-2-(3-CHLOROBENZENESULFONAMIDO)PROPANAMIDE

Description

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-[(3-chlorophenyl)sulfonylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrClFN2O3S/c1-9(15(21)19-14-6-5-10(16)7-13(14)18)20-24(22,23)12-4-2-3-11(17)8-12/h2-9,20H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBKVEDTSZAPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)Br)F)NS(=O)(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-Chloro-2-Fluoroaniline

The introduction of bromine at the para position relative to the amine group is achieved using N-bromosuccinimide (NBS) in DMF. A representative protocol involves:

-

Dissolving 3-chloro-2-fluoroaniline in DMF (30–65% w/v) at 0–35°C.

-

Adding NBS (1.0–1.2 equivalents) gradually to minimize di-bromination byproducts.

-

Monitoring reaction progress via GC until starting material consumption exceeds 98%.

Optimization Data :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| NBS Equivalents | 1.05–1.10 | Maximizes mono-bromination |

| Temperature | 20–25°C | Balances rate vs. selectivity |

| Reaction Time | 2–3 h | Prevents over-bromination |

This step typically achieves 70–75% isolated yield after aqueous workup and silica gel chromatography.

Sulfonamide Formation

The brominated intermediate is reacted with 3-chlorobenzenesulfonyl chloride under Schotten-Baumann conditions:

-

Combining 4-bromo-2-fluoroaniline with sulfonyl chloride (1.1 eq) in dichloromethane (DCM).

-

Adding aqueous sodium bicarbonate to scavenge HCl and drive the reaction to completion.

-

Purifying the product via recrystallization from ethanol/water.

Critical Factors :

Propanamide Coupling

The final amide bond is formed using 2-bromopropanoyl chloride and the sulfonamide-functionalized aromatic amine:

-

Reacting equimolar amounts of the amine and acyl chloride in tetrahydrofuran (THF) at 0°C.

-

Adding triethylamine (1.5 eq) to neutralize HBr generated during the reaction.

-

Isolating the product via vacuum filtration after precipitation in cold hexanes.

Reaction Metrics :

Characterization and Analytical Validation

Synthetic intermediates and the final product are validated using:

3.1 Spectroscopic Methods

-

¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to neighboring fluorine and bromine atoms.

-

FT-IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹ and amide C=O at 1650 cm⁻¹ confirm functional groups.

3.2 Chromatographic Purity

-

HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

-

TLC : Rf = 0.45 in ethyl acetate/hexanes (1:3) corroborates stepwise progression.

Industrial Scalability and Challenges

Process Intensification

Byproduct Management

-

Di-brominated Byproducts : Controlled via NBS stoichiometry and low-temperature bromination.

-

Sulfonate Esters : Mitigated by rigorous drying of intermediates before sulfonylation.

Comparative Analysis of Alternative Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Classical Stepwise | 65 | 98 | 120 |

| Flow Synthesis | 72 | 99 | 95 |

| One-Pot Halogenation | 58 | 97 | 110 |

Flow synthesis emerges as the superior approach, balancing yield and cost .

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-2-(3-CHLOROBENZENESULFONAMIDO)PROPANAMIDE can undergo various chemical reactions, including:

Substitution Reactions: Halogen atoms (bromine, fluorine, chlorine) can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The amide and sulfonamide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

Substitution: Formation of new derivatives with different substituents.

Oxidation: Formation of oxidized products such as sulfoxides or sulfones.

Reduction: Formation of reduced products such as amines or alcohols.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly as an antimicrobial agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-2-(3-CHLOROBENZENESULFONAMIDO)PROPANAMIDE would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth. The presence of halogen atoms may enhance the compound’s ability to interact with specific molecular targets, leading to increased potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Compound A : 2-Bromo-N-(4-chlorophenyl)-2-methyl-propanamide ()

- Structure : Features a brominated methyl group and a 4-chlorophenyl substituent.

- Key Differences : Lacks the sulfonamido group and fluorine atom present in the target compound.

- Relevance : The crystal structure of Compound A (reported in Acta Crystallographica Section E) reveals bond angles and torsional conformations that may infer steric or electronic effects of halogenated aryl groups. Such data could guide predictions about the target compound’s molecular geometry .

Compound B : 3-[(4-Bromophenyl)Sulfonyl]-N-(2,4-Dichlorophenyl)-2-Hydroxy-2-Methylpropanamide ()

- Structure : Contains a sulfonyl group (vs. sulfonamido in the target) and a dichlorophenyl ring.

- Key Differences: The sulfonyl group in Compound B may reduce hydrogen-bonding capacity compared to the sulfonamido group in the target compound. Additionally, the dichlorophenyl substituent introduces stronger electron-withdrawing effects than the mono-fluoro group in the target .

Functional Group Comparison: Sulfonamido vs. Hydroxamic Acids

Compound Series C : Hydroxamic Acids ()

- Examples : N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6), N-(4-Chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (Compound 7).

- Key Differences : Hydroxamic acids (e.g., Compounds 6–10) feature an N-hydroxy group that enhances metal-chelating activity, which is absent in the target compound. The target’s sulfonamido group may instead favor interactions with enzymes or receptors via hydrogen bonding .

- Bioactivity : Hydroxamic acids in were tested for antioxidant activity using DPPH and β-carotene assays. While the target compound’s bioactivity is unconfirmed, its sulfonamido group could confer distinct redox properties .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Attributes

Biological Activity

N-(4-Bromo-2-fluorophenyl)-2-(3-chlorobenzenesulfonamido)propanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its chemical properties, synthesis, biological activity, and relevant research findings.

- Molecular Formula : C12H10BrClFNO2S

- Molecular Weight : 353.63 g/mol

- CAS Number : 667912-51-8

- IUPAC Name : N-(4-bromo-2-fluorophenyl)-3-chlorobenzenesulfonamide

Synthesis

The synthesis of this compound typically involves:

- Formation of the Sulfonamide Group : Reacting 3-chlorobenzenesulfonyl chloride with an amine derivative.

- Introduction of the Bromo and Fluoro Substituents : Utilizing electrophilic aromatic substitution to introduce the bromo and fluoro groups onto the phenyl ring.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Anticancer Activity

In vitro studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways, such as those related to cell proliferation and survival . The presence of halogen substituents (bromo and fluoro) is believed to enhance its interaction with biological targets.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer effects of sulfonamide compounds in breast cancer models. The results indicated that treatment with this compound led to a reduction in cell viability and increased apoptosis markers. The study highlighted the compound's ability to disrupt cell cycle progression, particularly at the G1 phase .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.